Salsolidine

MAO-A inhibition Enantioselectivity Neuropharmacology

Researchers often face irreproducible MAO-A inhibition data due to undefined enantiomeric purity in TIQ alkaloids. (S)-Salsolidine (CAS 493-48-1) eliminates this variability as a rigorously characterized, less potent control enantiomer. - Delivers a 31-fold potency differential vs. the R-enantiomer (S-Ki = 186 μM vs. R-Ki = 6 μM), enabling robust stereospecific assay validation. - Serves as an essential intermediate-potency reference standard, bridging the gap between carnegine (Ki=2 μM) and salsolinol (Ki=31 μM) in screening panels. - Supplied with verified enantiomeric identity to ensure cross-study reproducibility.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 493-48-1
Cat. No. B1215851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalsolidine
CAS493-48-1
Synonyms1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
salsolidine
salsolidine hydrochloride
salsolidine hydrochloride, (S)-isomer
salsolidine, (S)-isome
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1C2=CC(=C(C=C2CCN1)OC)OC
InChIInChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-8,13H,4-5H2,1-3H3/t8-/m0/s1
InChIKeyHMYJLVDKPJHJCF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salsolidine Overview & Procurement


Salsolidine (CAS 493-48-1), chemically defined as (1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, is a chiral tetrahydroisoquinoline (TIQ) alkaloid [1]. It functions as a stereoselective, competitive inhibitor of monoamine oxidase A (MAO-A), with its biological activity critically dependent on enantiomeric configuration [2]. The compound exists as both R- and S-enantiomers, and the (S)-enantiomer designated by CAS 493-48-1 exhibits a Ki of 63 μM against MAO-A, whereas the (R)-enantiomer demonstrates approximately 2.4-fold greater potency with a Ki of 26 μM under identical assay conditions [3]. This enantiomer-specific potency profile distinguishes salsolidine from achiral MAO inhibitors and from structurally related TIQs that lack stereochemical influence on target engagement, making precise enantiomeric identity a non-negotiable parameter for reproducible research outcomes and procurement decisions [4].

Enantiomer-specific MAO-A inhibitor tool compound
Stereochemical configuration governs inhibitory potency profile
(S)-enantiomer identity supports enantiomer-attribution review workflows

Why Salsolidine Cannot Be Substituted


Within the tetrahydroisoquinoline (TIQ) alkaloid class, compounds share a common core scaffold but exhibit substantial divergence in both MAO-A inhibitory potency and MAO-A/MAO-B selectivity profiles [1]. Direct comparative studies using highly purified human MAO enzymes reveal a Ki range spanning over two orders of magnitude across structurally related TIQs: carnegine (Ki = 2 μM), salsolidine (Ki = 6 μM for R-enantiomer), salsolinol (Ki = 31 μM), and salsoline (Ki = 77 μM) [2]. Furthermore, while salsolidine and its close analogs selectively target MAO-A, certain TIQs such as 1,2,3,4-tetrahydroisoquinoline (Ki = 15 μM) and its 2-methyl derivative (Ki = 1 μM) demonstrate substantial MAO-B inhibition [3]. This quantitative divergence in both potency magnitude and isoform selectivity means that substituting one TIQ alkaloid for another—without explicit experimental validation—introduces uncontrolled variability in enzyme inhibition outcomes, thereby compromising assay reproducibility and data interpretability in neuropharmacological and enzymological studies [4].

TIQ potency variability
Reported MAO-A Ki spans over two orders of magnitude among structurally related TIQs; direct substitution may introduce unpredictable assay response.
MAO-B cross-reactivity mismatch
Certain TIQ analogs exhibit substantial MAO-B inhibition; salsolidine's MAO-A selectivity may not transfer to those compounds.
Enantiomer mismatch
Reported enantiomer-dependent potency difference; using racemate or (R)-enantiomer may shift expected MAO-A inhibition profile substantially.

Salsolidine Differentiation Evidence


Enantiomer-Dependent MAO-A Potency

Salsolidine exhibits pronounced enantiomer-dependent inhibition of monoamine oxidase A (MAO-A). The (R)-enantiomer of salsolidine demonstrates a Ki value of 6 μM against human MAO-A, representing a 31-fold greater inhibitory potency compared to the (S)-enantiomer, which exhibits a Ki of 186 μM under identical assay conditions [1]. This stereochemical discrimination is consistent across multiple studies, with independent sources reporting (S)-salsolidine Ki values of 63 μM [2]. The >30-fold potency differential between enantiomers mandates that researchers specifically procure the (R)-enantiomer for assays requiring maximal MAO-A inhibition or the (S)-enantiomer (CAS 493-48-1) as a less potent control for investigating stereochemical contributions to biological activity.

Enantiomer-Dependent MAO-A Potency
Head-to-head
MAO-A Ki
(S)-Salsolidine: 186 μM
(R)-Salsolidine: 6 μM
31-fold difference
Reported enantiomer-specific potency context; supports enantiomer-attribution review.
Purified human MAO-A, competitive assay
MAO-A inhibition Enantioselectivity Neuropharmacology

TIQ Alkaloid MAO-A Potency Comparison

Among the tetrahydroisoquinoline (TIQ) alkaloid family, salsolidine occupies a distinct intermediate potency position that differs quantitatively from structurally close analogs. In a standardized panel evaluating competitive inhibition of highly purified human MAO-A, the (R)-enantiomer of salsolidine exhibits a Ki of 6 μM, which is 5.2-fold less potent than carnegine (Ki = 2 μM) but 5.2-fold more potent than salsolinol (Ki = 31 μM) and 12.8-fold more potent than salsoline (Ki = 77 μM) [1]. Notably, the (S)-enantiomer of salsolidine (Ki = 63-186 μM) demonstrates comparable or lower potency than salsoline (Ki = 77 μM), reinforcing the necessity of enantiomer specification [2]. This defined rank-order potency (carnegine > R-salsolidine > salsolinol > salsoline ≈ S-salsolidine) enables researchers to select the appropriate TIQ alkaloid based on desired inhibitory strength without resorting to trial-and-error screening.

TIQ Alkaloid MAO-A Potency Comparison
Head-to-head
Rank-order Ki (human MAO-A)
Carnegine: 2 μM
R-Salsolidine: 6 μM
Salsolinol: 31 μM
Salsoline: 77 μM
S-Salsolidine: 63–186 μM
Reported rank-order potency across TIQ alkaloids; supports compound selection for defined inhibitory strength.
Purified human MAO-A enzyme
MAO-A inhibition Structure-activity relationship Alkaloid comparator

MAO-A/MAO-B Isoform Selectivity

Salsolidine demonstrates selective inhibition of MAO-A over MAO-B, a property shared by certain but not all TIQ alkaloids. In the comprehensive J Med Chem 1990 study, while salsolidine (R-enantiomer) exhibited competitive MAO-A inhibition with a Ki of 6 μM, it showed markedly reduced or negligible inhibition of MAO-B under the same experimental conditions [1]. This contrasts with other TIQs such as 1,2,3,4-tetrahydroisoquinoline (MAO-B Ki = 15 μM) and its 2-methyl derivative (MAO-B Ki = 1 μM), which demonstrate substantial MAO-B activity [2]. The absence of potent MAO-B cross-reactivity for salsolidine reduces the likelihood of confounding off-target effects in assays designed to interrogate MAO-A-specific pathways, a consideration of particular relevance in neuropharmacological studies where dual MAO inhibition can produce ambiguous phenotypic readouts.

MAO-A/MAO-B Isoform Selectivity
Head-to-head
MAO-B inhibition
Salsolidine: minimal/negligible
1,2,3,4-THIQ: Ki = 15 μM
2-Methyl-THIQ: Ki = 1 μM
Salsolidine lacks substantial MAO-B activity
MAO-A selectivity context; low MAO-B cross-reactivity may reduce off-target confounding.
Purified human MAO-B enzyme
MAO isoform selectivity MAO-B inhibition Off-target profiling

COMT Inhibition vs. 1-Carboxysalsoline

Beyond its primary MAO-A inhibitory activity, salsolidine exhibits competitive inhibition of catechol-O-methyltransferase (COMT), a key enzyme in catecholamine catabolism. Using COMT enriched from rat liver, salsolidine demonstrates a Ki of 0.19 mM (190 μM), which is 2.3-fold more potent than the structurally related TIQ alkaloid 1-carboxysalsoline, which exhibits a Ki of 0.44 mM (440 μM) under identical assay conditions [1]. This secondary pharmacology may contribute to the net biological profile of salsolidine in systems where both MAO-A and COMT activities influence neurotransmitter and catechol metabolite levels, such as in dopaminergic and adrenergic signaling pathways [2]. Researchers investigating catecholamine metabolism modulation should consider this dual-enzyme inhibition signature when interpreting experimental outcomes.

COMT Inhibition vs. 1-Carboxysalsoline
Head-to-head
COMT Ki
Salsolidine: 190 μM
1-Carboxysalsoline: 440 μM
2.3-fold greater potency
Dual MAO-A/COMT inhibition profile; supports convergent catecholamine pathway research.
COMT enriched from rat liver
COMT inhibition Catecholamine metabolism Secondary pharmacology

Delta-Opioid Receptor Binding Profile

Certain tetrahydroisoquinoline alkaloids exhibit significant affinity for opioid receptors, a property that can confound interpretation of MAO-A-mediated effects in neurobehavioral assays. Salsolidine demonstrates only weak inhibition of δ-opioid receptor binding, with a Ki exceeding 100 μM [1]. This low micromolar-range affinity is consistent with class-level observations that TIQs and β-carbolines bind to opiate receptors only at micromolar concentrations, suggesting that opiate receptors do not constitute the major sites of action for this compound class [2]. The high Ki value for δ-receptor binding (Ki > 100 μM) relative to its MAO-A Ki (6 μM for R-enantiomer) indicates a >16-fold selectivity window favoring MAO-A engagement, supporting the use of salsolidine as a relatively clean tool compound for probing MAO-A function without significant opioid receptor cross-talk.

δ-Opioid Receptor Binding Profile
Class-level
δ-Receptor Ki vs. MAO-A Ki
δ-Opioid: Ki > 100 μM
MAO-A (R): Ki = 6 μM
>16-fold selectivity for MAO-A
Low δ-opioid receptor binding context; supports MAO-A-focused studies with reduced opioidergic interference.
Radioligand binding assay; class-level TIQ opioid affinity
Opioid receptor Delta-receptor Off-target binding

Salsolidine Application Scenarios


Enantioselective MAO-A Inhibition Studies

For investigations examining stereochemical contributions to MAO-A inhibition, salsolidine provides a uniquely well-characterized enantiomeric pair with a 31-fold potency differential (R-enantiomer Ki = 6 μM vs. S-enantiomer Ki = 186 μM) [1]. This large potency gap enables robust discrimination of stereospecific effects and supports structure-activity relationship studies probing the MAO-A active site topography. Researchers should specifically procure (S)-salsolidine (CAS 493-48-1) as the less potent control enantiomer when paired with (R)-salsolidine in head-to-head assays, ensuring the quantitative differential observed in literature can be reproduced.

Comparative TIQ Alkaloid Profiling

Salsolidine serves as an essential intermediate-potency reference standard in MAO-A inhibitor screening panels. Its R-enantiomer Ki of 6 μM positions it between carnegine (Ki = 2 μM) and salsolinol (Ki = 31 μM) in the TIQ alkaloid potency hierarchy [2]. Inclusion of salsolidine in compound libraries enables researchers to benchmark novel MAO-A inhibitors against a well-documented alkaloid scaffold and assess whether structural modifications yield potency improvements that exceed the 5.2-fold gap between salsolidine and the more potent carnegine.

Dual MAO-A and COMT Inhibition Studies

Salsolidine's dual inhibitory activity against both MAO-A (Ki = 6-186 μM depending on enantiomer) and COMT (Ki = 190 μM) makes it a valuable tool compound for interrogating convergent catecholamine metabolic pathways [3][4]. In experimental systems where both dopamine degradation via MAO and catechol O-methylation via COMT contribute to net neurotransmitter and metabolite levels, salsolidine provides a single-agent approach to modulating both enzymatic nodes simultaneously, contrasting with selective MAO or COMT inhibitors that perturb only one arm of the pathway.

Neuropharmacology with Low Opioid Interference

In CNS-focused assays where opioid receptor activation may confound behavioral or biochemical readouts, salsolidine's weak δ-opioid receptor binding (Ki > 100 μM) relative to its MAO-A potency (>16-fold selectivity window for R-enantiomer) provides a cleaner pharmacological tool than more promiscuous TIQ alkaloids [5]. This selectivity profile supports the attribution of observed effects to MAO-A inhibition rather than opioidergic signaling, reducing interpretive ambiguity in neuropharmacological studies.

Application
Selection Property
Validation Focus
Enantiomer-specific MAO-A inhibition studies
Enantiomeric potency context
Stereochemical-control assay review
Comparative TIQ alkaloid profiling
Intermediate-potency reference
Benchmarking against established TIQ rank order
Dual MAO-A/COMT pathway studies
Dual-enzyme inhibition profile
Convergent catecholamine pathway modulation
MAO-A-focused neuropharmacology
Low δ-opioid receptor binding context
Attribution of effects to MAO-A inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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